1-(3-Thienyl)-1H-pyrazole-4-boronic Acid
Description
Significance of Pyrazole (B372694) and Thiophene (B33073) Scaffolds in Organic Synthesis
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of immense interest. Pyrazole and thiophene are five-membered heterocyclic rings that are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in bioactive molecules. rsc.orgresearchgate.netmdpi.com
Pyrazole: This five-membered aromatic ring contains two adjacent nitrogen atoms. mdpi.com The pyrazole nucleus is a core component in numerous pharmaceutical agents with a broad range of activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. mdpi.comorientjchem.org Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) feature the pyrazole scaffold, highlighting its therapeutic importance. rsc.orgorientjchem.org Its value in drug design is partly due to its ability to act as a versatile scaffold for modulating enzyme activity. rsc.org
Thiophene: A five-membered ring containing a sulfur atom, thiophene and its derivatives are also integral to a vast array of biologically active compounds. rsc.org Thiophene-containing molecules have demonstrated significant antimicrobial, anti-inflammatory, and antitumor properties. rsc.orgorientjchem.org Commercially available drugs like Suprolfen (an anti-inflammatory) and Olanzapine (an antipsychotic) incorporate the thiophene ring system. orientjchem.org
The combination of these two scaffolds into a single molecule, as seen in thienyl-pyrazole derivatives, is a strategic approach in medicinal chemistry to explore novel chemical space and potentially synergistic pharmacological effects. rsc.orgsynergypublishers.com
Role of Organoboron Compounds, Specifically Boronic Acids, as Synthetic Intermediates
Organoboron compounds, which feature a carbon-boron bond, have become essential reagents in organic synthesis. researchgate.net Boronic acids, with the general structure R-B(OH)₂, are a particularly important subclass due to their stability, low toxicity, and versatile reactivity. sigmaaldrich.comnih.gov First synthesized in 1860, their application in synthesis has grown exponentially, making them key building blocks and intermediates. nih.govwikipedia.org
The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnumberanalytics.com This reaction provides a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. oup.comrsc.org The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high regio- and stereoselectivity. rsc.orgnih.gov
Beyond the Suzuki-Miyaura reaction, boronic acids are used in a variety of other important transformations, including:
Chan-Lam Coupling: Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. sigmaaldrich.comwikipedia.org
Liebeskind-Srogl Coupling: Thioester cross-coupling reactions. sigmaaldrich.comwikipedia.org
Conjugate Additions: Adding organic groups to α,β-unsaturated carbonyl compounds. sigmaaldrich.comwikipedia.org
Their stability, ease of handling, and broad reactivity make boronic acids indispensable intermediates for constructing complex molecules in the pharmaceutical and materials science industries. sigmaaldrich.comresearchgate.net
Overview of 1-(3-Thienyl)-1H-pyrazole-4-boronic Acid as a Building Block
This compound is a bifunctional molecule that uniquely combines the structural features of a pyrazole ring, a thiophene ring, and a reactive boronic acid group. This specific arrangement makes it a highly valuable and specialized building block for organic synthesis.
The core of the molecule is the 1-(3-thienyl)-1H-pyrazole scaffold, which links two medicinally significant heterocycles. The boronic acid moiety at the 4-position of the pyrazole ring serves as a versatile chemical handle for introducing this scaffold into larger, more complex structures.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1974329-41-3 sigmaaldrich.com |
| Molecular Formula | C₇H₇BN₂O₂S sigmaaldrich.com |
| Molecular Weight | 194.02 g/mol sigmaaldrich.com |
| IUPAC Name | 1-(thiophen-3-yl)-1H-pyrazol-4-ylboronic acid sigmaaldrich.com |
This data is based on available information for this compound.
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. It can react with a wide variety of aryl or heteroaryl halides (or triflates) to synthesize complex molecules that contain the thienyl-pyrazole core. This allows for the systematic exploration of structure-activity relationships in drug discovery programs and the development of novel organic materials. The presence of both the electron-rich thiophene and the pyrazole system offers multiple sites for potential biological interactions, making derivatives synthesized from this building block particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
(1-thiophen-3-ylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h1-5,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLOFOFHBUHETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CSC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Thienyl 1h Pyrazole 4 Boronic Acid and Its Analogues
Precursor Synthesis Strategies for Pyrazole (B372694) and Thienyl Moieties
The assembly of the 1-(3-thienyl)-1H-pyrazole core is a critical first step. This typically involves the synthesis of appropriately functionalized pyrazole and thiophene (B33073) precursors, which are then coupled.
Synthesis of Halogenated Pyrazole Intermediates
Halogenated pyrazoles, particularly 4-halopyrazoles, are key intermediates for the subsequent introduction of the boronic acid group. Several methods exist for their preparation.
One common approach is the direct halogenation of the pyrazole ring. For instance, 4-iodopyrazole (B32481) can be generated by reacting pyrazole with iodine and hydrogen peroxide. google.com Similarly, 4-bromopyrazole can be synthesized, which serves as a versatile handle for further transformations. rsc.org The halogenation of pyrazole and its derivatives often occurs preferentially at the C4 position. researchgate.net To achieve halogenation at other positions, such as C3 or C5, it is often necessary to have the C4 position already substituted. researchgate.net
Another strategy involves the use of a protecting group, such as a phenylsulfonyl group, to direct metallation and subsequent reaction with an electrophile. For example, 4-bromo-1-phenylsulfonylpyrazole can be regioselectively metallated at the C5 position with phenyl-lithium, and the resulting lithio derivative can be quenched with various electrophiles. rsc.org The protecting group can then be removed under alkaline conditions. rsc.org
Synthesis of Thienyl-Containing Precursors
The thienyl moiety is typically introduced by coupling a thienyl-containing compound with a pyrazole precursor. This can be achieved through various cross-coupling reactions. For instance, thienyl-pyrazoline hybrids have been synthesized via the (3+2) annulation of chalcones and phenyl hydrazine. researchgate.net Thiophene-containing chalcones can be prepared through Claisen-Schmidt condensation of an appropriate acetylthiophene with a benzaldehyde. researchgate.netresearchgate.net
Furthermore, pyrazole-thiophene-based amide derivatives have been synthesized by reacting thiophene carboxylic acid with various pyrazole amines. nih.gov These synthetic strategies provide access to a range of thienyl-pyrazole scaffolds that can be further functionalized.
Direct Borylation Approaches for Pyrazole Rings
Direct borylation of the pre-formed 1-(3-thienyl)-1H-pyrazole or a suitable pyrazole intermediate is a more convergent and often preferred strategy. Several catalytic and non-catalytic methods have been developed for this purpose.
Palladium-Catalyzed Borylation using Diboron (B99234) Reagents (e.g., Pinacol (B44631) Diboron)
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-boron bonds. The Miyaura borylation, which utilizes bis(pinacolato)diboron (B136004) (B2pin2) as the boron source, is a widely used method. nih.govresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)), in the presence of a base like potassium acetate (B1210297). google.com
A common strategy involves the reaction of a halogenated pyrazole, such as 1-Boc-4-halogenopyrazole, with pinacol diboron in the presence of a palladium catalyst. google.com This method is tolerant of a wide range of functional groups. nih.govupenn.edu The resulting pyrazole-4-boronic acid pinacol ester is a stable and versatile intermediate. google.com
| Catalyst | Boron Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl2(dppf) | Pinacol diboron | Potassium acetate | Dioxane | 80 | 85 | google.com |
| Pd(OAc)2 / XPhos | Bis-boronic acid | KOAc | EtOH | 80 | Good to Excellent | nih.gov |
This table presents representative conditions for palladium-catalyzed borylation of aryl halides, which are analogous to the borylation of halogenated pyrazoles.
Lithiation-Boronation Protocols with Alkyl Lithium Reagents and Borate (B1201080) Esters
Lithiation followed by quenching with a borate ester is a classic and effective method for introducing a boronic acid group. This approach involves the deprotonation of the pyrazole ring at a specific position using a strong base, typically an alkyl lithium reagent like n-butyllithium or sec-butyllithium, followed by the addition of a trialkyl borate, such as triisopropyl borate. researchgate.netbris.ac.uk
The regioselectivity of the lithiation is a key aspect of this method. researchgate.net For pyrazole itself, lithiation can be directed to the C5 position. The resulting lithium species can then react with a borate ester to form the corresponding boronic acid derivative. This method is particularly useful for preparing pyrazole boronic acids that may not be easily accessible through other routes. researchgate.net The intermediate lithium hydroxy ate complex can be stable and isolated, offering advantages in purification and handling. researchgate.net
| Alkyl Lithium | Borate Ester | Quenching Agent | Key Feature | Reference |
| n-Butyllithium | Triisopropyl borate | Acidic workup | Regioselective lithiation | researchgate.net |
| sec-Butyllithium | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Not specified | Grignard reagent exchange method | google.com |
This table illustrates the general components of lithiation-boronation protocols for the synthesis of pyrazole boronic acids.
Iridium-Catalyzed C-H Borylation Strategies
Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct functionalization of C-H bonds. researchgate.netillinois.eduumich.edusumitomo-chem.co.jp This reaction typically employs an iridium catalyst, a bidentate ligand, and a boron source like bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin). illinois.eduumich.edu
The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation occurring at the most sterically accessible C-H bond. researchgate.netumich.edu This can be a highly effective strategy for the borylation of pyrazoles, particularly for accessing isomers that are difficult to obtain through other methods. researchgate.net The reaction is generally tolerant of a wide range of functional groups and can be applied to various heterocyclic substrates. researchgate.netumich.edu Recent developments have also focused on enantioselective C-H borylation of pyrazoles using chiral ligands. researchgate.netdntb.gov.ua
| Catalyst Precursor | Ligand | Boron Source | Key Feature | Reference |
| [Ir(COD)Cl]2 | dtbpy | B2pin2 | Steric-controlled regioselectivity | researchgate.net |
| Ir(I) complex | Chiral bidentate boryl ligand | Not specified | Enantioselective C-H borylation | dntb.gov.ua |
This table provides examples of catalyst systems used in iridium-catalyzed C-H borylation of aromatic and heteroaromatic compounds, including pyrazoles.
Formation of the 1-(3-Thienyl) Linkage
The creation of the bond between the thiophene and pyrazole rings is a pivotal step in the synthesis of the target compound. Cross-coupling reactions are the most prevalent and efficient methods for forging this carbon-nitrogen bond.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing 1-(3-thienyl)-1H-pyrazole derivatives, this reaction typically involves the coupling of a thienyl boronic acid with a halogenated pyrazole, such as 4-bromopyrazole. mdpi.comsigmaaldrich.com
The general reaction scheme involves the use of a palladium catalyst, often with a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. For instance, the use of bulky, electron-rich phosphine ligands like XPhos has been shown to be effective in the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles. mdpi.com
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | mdpi.com |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux | Moderate | semanticscholar.org |
| Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Good | nih.gov |
This table showcases common conditions for Suzuki-Miyaura coupling of halogenated pyrazoles.
Challenges in the Suzuki-Miyaura coupling involving thienylboronic acids can arise due to the potential for protodeborylation of the boronic acid under the reaction conditions. Careful optimization of the reaction parameters is often necessary to achieve high yields. organic-chemistry.org
While the Suzuki-Miyaura coupling is a primary method, other palladium-catalyzed cross-coupling reactions can also be employed to form the thienyl-pyrazole linkage, either directly or through a precursor that is subsequently converted.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netarkat-usa.orgresearchgate.net To form a thienyl-pyrazole linkage, one could envision a strategy where a thienylacetylene is coupled with a halogenated pyrazole, or a pyrazolylacetylene is coupled with a halogenated thiophene. The resulting alkyne linkage could then be reduced to afford the desired single bond. A related application involves the synthesis of thieno[2,3-c]pyrazoles, where an intramolecular cyclization follows the initial Sonogashira coupling. researchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. beilstein-journals.orgnih.govresearchgate.netnih.gov A potential strategy to form the thienyl-pyrazole bond would involve the reaction of a halogenated pyrazole with a vinylthiophene, or a halogenated thiophene with a vinylpyrazole. The resulting double bond could then be hydrogenated.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgmdpi.comwikipedia.orgharvard.edumsu.edu This method offers the advantage of being tolerant to a wide variety of functional groups. The synthesis of a 1-(3-thienyl)-1H-pyrazole derivative could be achieved by coupling a thienylstannane with a halogenated pyrazole or a pyrazolylstannane with a halogenated thiophene. For example, 2-(tributylstannyl)thiophene (B31521) can be coupled with various aryl halides in the presence of a palladium catalyst. mdpi.com
| Coupling Reaction | Thienyl Reagent | Pyrazole Reagent | Catalyst | Key Features |
| Sonogashira | Thienylacetylene | Halogenated Pyrazole | Pd/Cu | Forms a C-C triple bond |
| Heck | Vinylthiophene | Halogenated Pyrazole | Palladium | Forms a C-C double bond |
| Stille | Thienylstannane | Halogenated Pyrazole | Palladium | Tolerant to many functional groups |
This table summarizes alternative cross-coupling strategies for forming a thienyl-pyrazole linkage.
Cross-Coupling Strategies for Thienyl-Pyrazole Bond Formation
Conversion of Boronic Esters to Boronic Acids
In many synthetic routes, the boron functionality is introduced as a boronic acid ester, such as a pinacol ester, due to its enhanced stability and ease of purification compared to the corresponding boronic acid. sigmaaldrich.comcalpaclab.com The final step in the synthesis of 1-(3-thienyl)-1H-pyrazole-4-boronic acid is the hydrolysis of this ester.
This conversion is typically achieved by acidic hydrolysis. nih.gov The reaction is often carried out in a biphasic system, such as ether and aqueous HCl, to facilitate the separation of the product boronic acid from the pinacol byproduct. The reaction is generally rapid and proceeds in high yield. Alternative methods for the deprotection of boronate esters include transesterification with diethanolamine (B148213) followed by hydrolysis, which can be advantageous for substrates with sensitive functional groups. researchgate.net
| Hydrolysis Condition | Reagents | Solvent | Outcome | Reference |
| Acidic Hydrolysis | HCl (aq) | Ether | Efficient conversion to boronic acid | researchgate.netnih.gov |
| Transesterification | Diethanolamine, then HCl (aq) | - | Mild conditions, good for sensitive substrates | researchgate.net |
This table outlines common methods for the conversion of pyrazole boronic esters to boronic acids.
Regioselective Synthesis Considerations in Pyrazole Borylation
The introduction of the boronic acid group at the C4 position of the pyrazole ring requires a regioselective borylation method. Direct C-H borylation, particularly using iridium-based catalysts, has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters. researchgate.netnih.govumich.edubris.ac.uk
The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors. researchgate.netnih.gov In the case of 1-substituted pyrazoles, the borylation generally occurs at the most sterically accessible C-H bond. For a 1-(3-thienyl)-1H-pyrazole, the C4 and C5 positions are available for borylation. The steric bulk of the thienyl group at the N1 position would likely direct the borylation to the C4 position, which is further away.
Electronic effects can also play a role in directing the regioselectivity. nih.govnih.gov The nitrogen atoms in the pyrazole ring are deactivating, and borylation tends to occur at positions distal to these nitrogen atoms. nih.gov This electronic preference further supports the selective borylation at the C4 position.
An alternative to direct C-H borylation is the halogen-metal exchange of a pre-functionalized pyrazole. For instance, a 4-bromopyrazole derivative can be treated with an organolithium reagent followed by quenching with a borate ester to install the boron functionality at the C4 position. mdpi.comtsijournals.comresearchgate.netresearchgate.net This method provides excellent regiocontrol as the position of the boron is predetermined by the initial halogenation step.
| Method | Key Principle | Directing Factor | Typical Reagents |
| Iridium-Catalyzed C-H Borylation | Direct activation of a C-H bond | Steric hindrance and electronic effects | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ |
| Halogen-Metal Exchange | Substitution of a halogen with boron | Position of the initial halogen | 4-Bromopyrazole, n-BuLi, B(OiPr)₃ |
This table details strategies for the regioselective borylation of pyrazoles.
Reactivity and Transformational Chemistry of 1 3 Thienyl 1h Pyrazole 4 Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov 1-(3-Thienyl)-1H-pyrazole-4-boronic acid is an effective coupling partner in these reactions, enabling the introduction of the 1-(3-thienyl)-1H-pyrazol-4-yl moiety onto a diverse range of aromatic and heteroaromatic scaffolds. The reaction involves the palladium-catalyzed coupling of the boronic acid with (hetero)aryl halides (Cl, Br, I) or triflates (OTf).
The success of the Suzuki-Miyaura coupling of heteroaryl boronic acids is highly dependent on the choice of the palladium catalyst and the associated ligands. For challenging substrates like pyrazole (B372694) boronic acids, which can be prone to catalyst inhibition, highly active and stable catalyst systems are required. nih.gov
Commonly employed palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride complexes. researchgate.netresearchgate.net However, modern catalyst systems often utilize pre-formed palladium complexes, known as precatalysts, which incorporate bulky, electron-rich phosphine (B1218219) ligands. These ligands are crucial for promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—and for stabilizing the palladium center. nih.gov
For the coupling of pyrazole and thiophene (B33073) derivatives, ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have proven effective. acs.orgmdpi.com More advanced, sterically hindered biaryl phosphine ligands developed by the Buchwald group, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), often provide superior results, especially for less reactive aryl chlorides or when dealing with unstable boronic acids. nih.govresearchgate.net These ligands create a catalytically active monoligated Pd(0) species that accelerates the reaction, minimizing side reactions like protodeboronation. mit.edu For instance, XPhos-based precatalysts have been shown to be highly efficient for the coupling of unstable 2-heteroaryl boronic acids at room temperature or slightly elevated temperatures. mit.eduntnu.no
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Features |
| PdCl₂(dppf) | dppf | Pyrazole Triflates, Bromoindazoles | Effective for a range of pyrazole pseudohalides. acs.orgmdpi.com |
| Pd₂(dba)₃ / Pd(OAc)₂ | SPhos / XPhos | Unprotected Pyrazoles, Thienyl Boronic Acids | High activity, good for challenging substrates. nih.govresearchgate.net |
| XPhos Pd G2/G3/G4 | XPhos | Unstable Heteroaryl Boronic Acids, (Hetero)aryl Chlorides | Forms active catalyst quickly at low temperatures, minimizing boronic acid decomposition. mit.eduntnu.no |
| Pd(PPh₃)₄ | PPh₃ | Aryl Bromides | A classic catalyst, but often less effective for challenging heteroaryl couplings. nih.gov |
The choice of base and solvent is critical for the outcome of Suzuki-Miyaura reactions involving this compound. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.
Inorganic bases are most commonly used. Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently employed, often in aqueous solutions. nih.govnih.govacs.org The strength and solubility of the base can significantly impact reaction rates and yields. For instance, K₃PO₄ is often favored for couplings involving heteroaryl halides and boronic acids. nih.govmdpi.com Stronger bases like sodium hydride (NaH) or organolithium reagents are generally inefficient and can lead to decomposition. researchgate.net
The solvent system must solubilize the various components of the reaction, including the organic substrates, the palladium catalyst, and the inorganic base. Ethereal solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), often mixed with water, are standard choices. researchgate.netntnu.no The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of the organic solvent to water can be a key parameter to optimize, as it affects the solubility of all components and can influence the rate of competing side reactions like protodeboronation. researchgate.netntnu.no For example, in the coupling of thienylboronic acids, a dioxane/water ratio of 3:1 was found to be more effective than a 1:4 ratio or pure dioxane, highlighting the importance of balancing the solubility of the base and the organic reagents. ntnu.no
| Base | Solvent System | Typical Application/Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O | A common and effective choice for coupling unprotected pyrazoles and other heteroaromatics. nih.govacs.org |
| K₂CO₃ | Dimethoxyethane (DME) / H₂O | Effective for coupling bromoindazoles with thiophene boronic acids. mdpi.com |
| K₂CO₃ | THF / H₂O | A standard system, though optimization of the catalyst may be needed. reddit.com |
| Na₂CO₃ | Toluene / H₂O / EtOH | Used for coupling heteroaryltrifluoroborates, which can be more stable alternatives to boronic acids. nih.gov |
The Suzuki-Miyaura coupling is renowned for its broad substrate scope and excellent functional group tolerance. acs.org When using this compound, a wide variety of (hetero)aryl halides and triflates can be successfully employed. The general reactivity trend for the halide coupling partner is I > Br > OTf > Cl, which correlates with the ease of the oxidative addition step. ntnu.no While aryl iodides and bromides are highly effective, the coupling of more cost-effective but less reactive aryl chlorides often requires more sophisticated catalyst systems, such as those based on XPhos or SPhos ligands. mit.edu
The reaction is compatible with a wide array of functional groups on the coupling partner, including ethers, esters, amides, nitriles, and ketones. This tolerance allows for the late-stage functionalization of complex molecules. acs.org However, substrates with acidic protons, such as phenols or carboxylic acids, can interfere with the basic reaction conditions or the catalyst. nih.gov
On the boronic acid side, the presence of the thienyl and pyrazole rings introduces specific considerations. Electron-rich boronic acids tend to be more reactive. mdpi.com The unprotected N-H on the pyrazole ring can participate in acid-base chemistry or coordinate to the palladium center, which presents a challenge that must be managed through careful selection of reaction conditions. nih.gov
Two primary challenges arise in the Suzuki-Miyaura coupling of this compound: protodeboronation and the acidity of the pyrazole N-H group.
Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid. wikipedia.org This process is often promoted by the basic, aqueous conditions and elevated temperatures typical of Suzuki-Miyaura reactions. wikipedia.orgresearchgate.net Heteroaryl boronic acids, including those of thiophene and pyrazole, can be particularly susceptible to this decomposition pathway. nih.govresearchgate.net To mitigate protodeboronation, highly active catalysts that promote rapid C-C coupling at lower temperatures are preferred, as this allows the desired reaction to outcompete the decomposition pathway. mit.edu Alternatively, the boronic acid can be protected as a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, which slowly releases the active boronic acid under the reaction conditions. nih.govresearchgate.net
The N-H acidity of the pyrazole ring is another significant challenge. The proton on the nitrogen is acidic and can be deprotonated by the base in the reaction mixture. The resulting pyrazolate anion, or the neutral N-H group itself, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. nih.gov This often results in lower yields or failed reactions, particularly with unprotected nitrogen-rich heterocycles. nih.gov Strategies to overcome this issue include using N-protected pyrazole derivatives (e.g., N-Boc or N-alkyl), although this adds extra steps to the synthesis. nih.govmdpi.com Alternatively, recent advances have identified catalyst systems (e.g., those using XPhos-type ligands and K₃PO₄ as the base) that are robust enough to successfully couple unprotected NH-pyrazoles under relatively mild conditions. nih.gov
Beyond the standard Suzuki-Miyaura cross-coupling, boronic acids can participate in other palladium-catalyzed transformations. One notable example is the oxidative homocoupling of boronic acids or their esters to form symmetrical biaryl compounds. This reaction is often observed as a side product in Suzuki-Miyaura couplings but can be optimized to become the main pathway.
For pyrazole boronic esters, a facile palladium-catalyzed homocoupling has been developed to synthesize 4,4'-bipyrazoles. rsc.orgrsc.org This process typically occurs in the presence of a palladium catalyst, a base, and an oxidant, which can be air (O₂). rsc.org This reaction provides a direct and efficient route to symmetrical bipyrazole scaffolds, which are valuable ligands in coordination chemistry and materials science. rsc.orgrsc.org While this specific reaction has been demonstrated for pyrazole-4-boronic acid pinacol ester, the methodology is applicable to other aryl boronic acids and suggests a potential synthetic application for this compound to form the corresponding symmetrical 4,4'-bis(1-(3-thienyl)-1H-pyrazole).
Suzuki-Miyaura Coupling with (Hetero)aryl Halides and Triflates
Metal-Free Organic Transformations Involving Boronic Acid Functionality
While renowned for their role in metal-catalyzed cross-coupling reactions, boronic acids, including this compound, are versatile substrates in a variety of metal-free organic transformations. These reactions leverage the Lewis acidic nature of the boron atom and its ability to engage in reversible covalent interactions with hydroxyl groups. acs.org Such transformations are synthetically valuable as they often proceed under milder conditions and avoid potential contamination with transition metal catalysts.
One significant class of metal-free reactions is the boronic acid-catalyzed dehydrative C-alkylation. In this process, the boronic acid acts as a Lewis acid catalyst to activate benzylic alcohols, facilitating the formation of new carbon-carbon bonds with nucleophiles like 1,3-diketones or 1,3-ketoesters. acs.org The reaction proceeds with the elimination of water as the sole byproduct. Similarly, allylation of benzylic alcohols can be achieved using allyltrimethylsilane (B147118) as the nucleophile under boronic acid catalysis. acs.org
Furthermore, boronic acids can participate in transition-metal-free reductive coupling reactions. For instance, in a cascade process, boronic acids can undergo a twofold reductive coupling with allyl tosylhydrazones. rsc.org This reaction sequence involves an initial reductive allylation, followed by a 1,3-borotropic shift and a subsequent second reductive coupling, ultimately furnishing 1,4-skipped dienes. rsc.org Another notable metal-free transformation is the Brønsted acid-catalyzed cross-coupling reaction of tertiary propargylic alcohols with heteroarylboronic acids, which provides a direct route to couple these fragments without the need for a transition metal catalyst. researchgate.net These methodologies highlight the expanding utility of the boronic acid functional group as a reactive handle in metal-free synthetic strategies.
Table 1: Examples of Metal-Free Transformations Applicable to the Boronic Acid Moiety
| Reaction Type | Reactants | Typical Conditions | Product Type | Ref. |
| Dehydrative C-Alkylation | Aryl Boronic Acid (catalyst), Benzylic Alcohol, 1,3-Diketone | Heat (e.g., 90°C), Solvent (e.g., Hexafluoroisopropanol) | C-Alkylated Diketone | acs.org |
| Dehydrative Allylation | Aryl Boronic Acid (catalyst), Benzylic Alcohol, Allyltrimethylsilane | Heat (e.g., 90°C) | Allylated Arene | acs.org |
| Reductive Coupling | Aryl Boronic Acid, Allyl Tosylhydrazone | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane), Heat | 1,4-Skipped Diene | rsc.org |
| Cross-Coupling | Heteroarylboronic Acid, Tertiary Propargylic Alcohol | Brønsted Acid Catalyst | Allenyl Heteroarene | researchgate.net |
Diversification and Functionalization at the Thienyl Moiety
The thienyl ring of this compound offers significant opportunities for structural diversification. Thiophene and its derivatives are known to readily undergo electrophilic aromatic substitution reactions, providing a primary pathway for introducing new functional groups. The positions most susceptible to electrophilic attack on the 3-substituted thiophene ring are C2 and C5, with the regioselectivity influenced by the electronic nature of the pyrazole substituent and reaction conditions.
Standard electrophilic substitution reactions such as halogenation (bromination, chlorination), nitration, and Friedel-Crafts acylation can be employed to introduce a range of substituents onto the thiophene ring. For instance, treatment with N-bromosuccinimide (NBS) would be expected to install a bromine atom, likely at the C2 or C5 position. This newly introduced halogen can then serve as a handle for further transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling), to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com
Another powerful strategy for functionalizing the thienyl moiety is through directed ortho-metalation. This involves deprotonation of one of the acidic protons on the thiophene ring using a strong base, such as n-butyllithium, to form a lithiated intermediate. This potent nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide array of functional groups with high regiocontrol. The directing effect of the pyrazole ring can influence the site of lithiation.
Table 2: Potential Functionalization Reactions at the Thienyl Moiety
| Reaction Type | Reagent(s) | Expected Functional Group | Potential Position |
| Bromination | N-Bromosuccinimide (NBS) | -Br | C2 or C5 |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | C2 or C5 |
| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | -C(O)R | C2 or C5 |
| Lithiation/Electrophilic Trap | 1. n-BuLi 2. Electrophile (E) | -E (e.g., -CHO, -COOH) | C2 or C5 |
Reactions Involving the Pyrazole Nitrogen
The pyrazole ring in this compound contains two nitrogen atoms with distinct chemical properties. The N-1 position is substituted with the thienyl group, making it a tertiary amine integrated into the aromatic system. The N-2 atom, however, possesses a lone pair of electrons analogous to pyridine, rendering it basic and nucleophilic. orientjchem.org
This nucleophilic N-2 atom is susceptible to attack by electrophiles. One of the most common reactions involving this nitrogen is quaternization, which occurs upon treatment with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction results in the formation of a positively charged pyrazolium (B1228807) salt. The formation of this salt alters the electronic properties of the heterocyclic system significantly.
Furthermore, the basicity of the N-2 nitrogen allows it to react with acids to form pyrazolium salts. This protonation can influence the reactivity of the entire molecule and is a key property in its interaction with biological systems or in acid-catalyzed reactions. While N-arylation of pyrazoles is a well-established transformation, it typically requires an unsubstituted N-H group and is often mediated by a transition metal catalyst. organic-chemistry.orgacs.org In the case of this compound, the N-1 position is already occupied, directing reactivity towards the N-2 position.
Table 3: Representative Reactions at the Pyrazole N-2 Nitrogen
| Reaction Type | Reagent | Product |
| N-Alkylation (Quaternization) | Alkyl Halide (R-X) | 1-(3-Thienyl)-2-alkyl-4-(dihydroxyboryl)-1H-pyrazol-2-ium Halide |
| Protonation | Acid (H-A) | 1-(3-Thienyl)-4-(dihydroxyboryl)-1H-pyrazol-2-ium Salt |
Applications of 1 3 Thienyl 1h Pyrazole 4 Boronic Acid in Complex Molecular Architecture
Construction of Polyheterocyclic Systems
The primary application of 1-(3-Thienyl)-1H-pyrazole-4-boronic acid in constructing complex molecules is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. researchgate.net In this context, the thienyl-pyrazole boronic acid serves as the organoboron partner, allowing the entire thienyl-pyrazole scaffold to be appended to other heterocyclic or aromatic systems.
This methodology is crucial for synthesizing polyheterocyclic systems, which are molecular structures containing multiple interconnected heterocyclic rings. Such systems are prevalent in pharmaceuticals, natural products, and materials science. The ability to use this compound to couple with a wide array of (hetero)aryl halides enables the generation of novel, complex architectures. For instance, coupling with halogenated pyridines, quinolines, indoles, or benzofurans can produce elaborate structures with potential biological activity. nih.gov While five-membered heterocyclic boronic acids, like those containing thiophene (B33073), can sometimes be challenging coupling partners due to a tendency to undergo protodeboronation, modern advancements in catalyst design have developed robust systems that facilitate these transformations under mild conditions. nih.gov
| This compound | Coupling Partner (Ar-X) | Resulting Polyheterocyclic Product | Potential Application Area |
|---|---|---|---|
![]() | 2-Bromopyridine | 4-(2-Pyridyl)-1-(3-thienyl)-1H-pyrazole | Ligand Design, Medicinal Chemistry |
![]() | 5-Chloro-1-methylindole | 5-(1-(3-Thienyl)-1H-pyrazol-4-yl)-1-methylindole | Pharmaceuticals |
![]() | 6-Iodoquinoline | 6-(1-(3-Thienyl)-1H-pyrazol-4-yl)quinoline | Antimalarial Drug Discovery |
![]() | 2-Bromobenzofuran | 2-(1-(3-Thienyl)-1H-pyrazol-4-yl)benzofuran | Materials Science, Kinase Inhibitors |
Role as a Privileged Building Block for Scaffold Diversification
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrazole (B372694) ring is widely regarded as such a scaffold, forming the core of numerous approved drugs and biologically active compounds. consensus.appnih.gov this compound leverages this by presenting a pre-functionalized, privileged core that can be readily incorporated into new molecular designs.
The combination of the pyrazole and thiophene rings creates a unique thienyl-pyrazole pharmacophore that has been explored for various therapeutic targets, including VEGFR-2 inhibitors for cancer therapy. ekb.egekb.eg The boronic acid moiety acts as a versatile chemical handle, allowing chemists to attach this valuable scaffold to other molecular fragments, thereby achieving scaffold diversification. This strategy is central to modern drug discovery, where large libraries of compounds are synthesized by combining different building blocks to explore chemical space and optimize biological activity. Pyrazole-4-boronic acid esters, for example, are critical intermediates in the synthesis of important active pharmaceutical ingredients (APIs) like the JAK inhibitor Ruxolitinib. nbinno.comnbinno.com This highlights the industrial and pharmaceutical relevance of this class of compounds as key building blocks.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that contains substantial portions of all the starting materials. nih.govrsc.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov Boronic acids are known to participate in several types of MCRs, most notably the Petasis reaction (also known as the borono-Mannich reaction).
This compound is a suitable candidate for such reactions. In a Petasis-type MCR, it could react with an amine and an α-hydroxy aldehyde (or a related carbonyl compound) to form complex α-amino acids or other densely functionalized molecules. This allows for the direct introduction of the thienyl-pyrazole moiety into a product with high structural diversity, depending on the choice of the other components. The use of MCRs for the synthesis of bioactive pyrazole derivatives is a growing area of research, valued for its efficiency in generating novel compounds for pharmacological screening. consensus.appdntb.gov.ua
| Component 1 (Boronic Acid) | Component 2 (Amine) | Component 3 (Carbonyl) | Potential Product |
|---|---|---|---|
| This compound | Benzylamine | Glyoxylic Acid | N-Benzyl-2-(1-(3-thienyl)-1H-pyrazol-4-yl)glycine |
| This compound | Aniline | Salicylaldehyde | 2-((Phenylamino)(1-(3-thienyl)-1H-pyrazol-4-yl)methyl)phenol |
| This compound | Piperidine | Glyoxylic Acid | 1-((1-(3-Thienyl)-1H-pyrazol-4-yl)(carboxy)methyl)piperidine |
Synthesis of Advanced Synthetic Intermediates
Beyond its direct use in C-C bond-forming reactions, the boronic acid group in this compound is a versatile functional handle that can be converted into other important chemical groups. This functional group interconversion makes it a valuable precursor for a range of advanced synthetic intermediates. The ability to transform the boronic acid expands the synthetic utility of the thienyl-pyrazole scaffold beyond what is achievable with Suzuki coupling alone.
Key transformations of the boronic acid moiety include:
Oxidation: Reaction with an oxidizing agent (e.g., hydrogen peroxide) converts the boronic acid to a hydroxyl group, yielding a 1-(3-thienyl)-1H-pyrazol-4-ol. Phenolic pyrazoles are important precursors for various bioactive compounds.
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds. It allows the pyrazole scaffold to be coupled with amines, anilines, or phenols to create aryl amines and aryl ethers, respectively.
Halogenation: Boronic acids can be converted to aryl halides (iodides, bromides, chlorides) using appropriate reagents. This transformation is particularly useful as it "reverses" the functionality, turning the boronic acid position into a handle for subsequent cross-coupling reactions.
These transformations enable the synthesis of highly functionalized thienyl-pyrazole intermediates that can be used in the later stages of complex molecule synthesis, providing chemists with flexible and powerful tools for drug discovery and materials science. nbinno.comresearchgate.net
Conclusion and Future Research Perspectives for 1 3 Thienyl 1h Pyrazole 4 Boronic Acid
The landscape of heterocyclic chemistry is continually evolving, with compounds like 1-(3-Thienyl)-1H-pyrazole-4-boronic acid standing at the intersection of several key research frontiers. This molecule, combining the electronically distinct thienyl and pyrazole (B372694) rings with the versatile boronic acid functional group, represents a valuable scaffold for discoveries in synthetic methodology, materials science, and medicinal chemistry. The following sections explore the current state of pyrazole boronic acid chemistry and outline promising future directions, with a specific focus on the potential of thienyl-substituted analogues.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Thienyl)-1H-pyrazole-4-boronic Acid, and how can intermediates be optimized?
The synthesis of pyrazole-boronic acids typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyrazole intermediates. For example, triazenylpyrazole precursors can be reacted with boronic esters under palladium catalysis, followed by deprotection . Key steps include:
- Precursor preparation : Use of 3-thienyl-substituted pyrazole intermediates.
- Borylation : Employing pinacol borane or bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ as a catalyst.
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product .
Optimization involves adjusting reaction temperature (50–80°C), solvent (THF/DMF), and stoichiometry of borating agents to improve yields (typically 60–85%) .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substitution patterns on the pyrazole and thienyl rings. For example, thienyl protons appear as distinct doublets (δ 7.20–7.54 ppm), while pyrazole protons resonate near δ 7.5–8.0 ppm .
- IR Spectroscopy : Confirm boronic acid functionality via B–O stretching (~1350 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₇H₇BN₂O₂S: 194.03) .
Q. How does solubility impact experimental design?
This compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and methanol. For cross-coupling reactions, use DMF as a co-solvent to enhance reactivity. Storage at –20°C under inert atmosphere prevents boronic acid dehydration .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with aryl halides?
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) in a 1–5 mol% loading.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (3:1) at 80°C.
- Challenges : Competing protodeboronation can be minimized by degassing solvents and reducing reaction time (<12 hours). Yields range from 50–75% depending on electron-withdrawing substituents on the aryl halide .
Q. What mechanistic insights explain its reactivity compared to other pyrazole-boronic acids?
The electron-deficient thienyl group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the 3-thienyl substituent may reduce coupling efficiency with bulky substrates. Comparative studies with 1-methyl-3-(trifluoromethyl)pyrazole-5-boronic acid (CAS 344591-91-9) show lower reactivity due to stronger electron-withdrawing effects .
Q. How is this compound applied in synthesizing bioactive molecules?
It serves as a key intermediate in:
- Anticancer agents : Coupling with chlorophenyl fragments to generate kinase inhibitors.
- Antimicrobials : Integration into triazole-pyrazole hybrids via click chemistry .
Example: Reaction with 4-fluorophenyl iodides under microwave irradiation (100°C, 30 min) yields analogs with IC₅₀ values <1 µM in cytotoxicity assays .
Q. What are its thermal stability profiles and decomposition pathways?
Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, releasing COₓ and NOₓ. Stability is enhanced by storing in amber vials with desiccants. Avoid exposure to strong oxidizers (e.g., HNO₃), which trigger exothermic degradation .
Q. Can X-ray crystallography resolve structural ambiguities in derivatives?
Yes. For example, analogs like 4-{[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]amino}-1H-1,2,4-triazole-5(4H)-thione (CSD Refcode: FUNXIO) were structurally validated via single-crystal XRD (R factor = 0.040), confirming bond angles and planarity of the pyrazole-thienyl system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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